1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol
Overview
Description
1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it might be used in the production of various materials or chemicals.
Mechanism of Action
The mechanism of action of 1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.
Comparison with Similar Compounds
1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar functional groups or structural features
Properties
IUPAC Name |
1-(dimethylamino)-3-[4-methoxy-2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-14(2)23-9-8-19-11-15-10-17(22-5)6-7-18(15)24-13-16(21)12-20(3)4/h6-7,10,14,16,19,21H,8-9,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGNHZWDLGNRPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=C(C=CC(=C1)OC)OCC(CN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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